Regioisomer-Dependent Physicochemical Differentiation
The target compound (4‑piperidinyl substitution) exhibits zero hydrogen‑bond donors and a computed logP of 3.3, whereas the 2‑piperidino analogue (5a, Bodke & Sangapure 2003) places the piperidine adjacent to a ring nitrogen that can participate in tautomeric equilibria, altering the effective H‑bond donor count and logP [1][2]. Although explicitly measured logP and pKa values for 5a are not published, the connectivity difference alone changes the electrostatic potential surface of the pyrimidine ring, which is critical for molecular recognition [3].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 0 H‑bond donors |
| Comparator Or Baseline | 2-piperidino analog (5a): At least 1 H‑bond donor available through tautomerism (qualitative) |
| Quantified Difference | 0 vs. ≥1 H‑bond donors (connectivity‑based) |
| Conditions | Computed molecular property; Molaid database |
Why This Matters
For procurement specifications, a zero H‑bond donor count implies higher passive membrane permeability, a key filter in CNS and intracellular target programs, making the 4‑piperidinyl isomer the preferred choice over the 2‑piperidino regioisomer in these contexts.
- [1] Molaid chemical database: 4-piperidin-1-yl-benzo[4,5]furo[3,2-d]pyrimidine. Computed logP = 3.3, hydrogen bond donors = 0. View Source
- [2] Bodke, Y.; Sangapure, S.S. Synthesis and biological activity of some benzofuro[3,2-d]pyrimidines. J. Indian Chem. Soc., 2003, 80, 187‑189. View Source
- [3] Hann, M.M.; Keserü, G.M. Finding the sweet spot: the role of nature and nurture in medicinal chemistry. Nat. Rev. Drug Discov. 2012, 11, 355‑365. (General principle for H‑bond donors and permeability.) View Source
